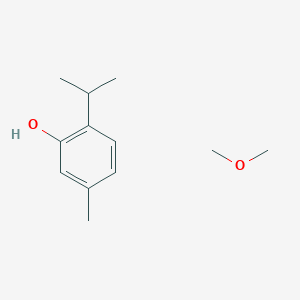

Benzene,2-methoxy-4-methyl-1-(1-methylethyl)-

Description

Methoxymethane: 5-methyl-2-propan-2-ylphenol Methoxymethane is a colorless gas with a slightly sweet odor, primarily used as a solvent and a precursor in the production of other chemicals . Thymol, on the other hand, is a natural monoterpenoid phenol derivative of cymene, known for its antiseptic properties and its presence in thyme oil .

Properties

IUPAC Name |

methoxymethane;5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O.C2H6O/c1-7(2)9-5-4-8(3)6-10(9)11;1-3-2/h4-7,11H,1-3H3;1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPMWHSZDDZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O.COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxymethane

Methoxymethane is typically synthesized through the catalytic dehydration of methanol. This process involves passing methanol vapor over an aluminum phosphate catalyst at temperatures between 350-400°C and pressures around 1.47 MPa . Industrial production methods also include the use of synthesis gas (syngas) to produce methanol, which is then dehydrated to form methoxymethane .

5-methyl-2-propan-2-ylphenol

Thymol can be extracted from thyme oil or synthesized through various chemical processes. One common method involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst . This process yields thymol as the primary product.

Chemical Reactions Analysis

Methoxymethane

Methoxymethane undergoes several types of chemical reactions, including:

Oxidation: Methoxymethane can be oxidized to form formaldehyde and methanol.

Substitution: It reacts with hydrogen iodide (HI) to form iodomethane and methanol.

Combustion: Methoxymethane combusts in the presence of oxygen to produce carbon dioxide and water.

5-methyl-2-propan-2-ylphenol

Thymol is known for its reactivity in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group. Common reactions include:

Halogenation: Thymol reacts with halogens to form halogenated derivatives.

Nitration: It undergoes nitration to form nitro derivatives.

Oxidation: Thymol can be oxidized to form thymohydroquinone.

Scientific Research Applications

Methoxymethane

Methoxymethane is used in various scientific research applications, including:

Fuel Research: It is explored as a potential synthetic fuel due to its clean combustion properties.

Chemical Synthesis: Methoxymethane serves as a precursor for the synthesis of other chemicals, such as dimethyl sulfate.

Aerosol Propellant: It is used as a propellant in aerosol products.

5-methyl-2-propan-2-ylphenol

Thymol has a wide range of applications in scientific research:

Antiseptic: It is used in pharmaceutical formulations for its antiseptic properties.

Antifungal and Antibacterial: Thymol is studied for its effectiveness against various fungal and bacterial strains.

Biological Studies: It is used in studies related to its effects on biological systems and its potential therapeutic applications.

Mechanism of Action

Methoxymethane

Methoxymethane acts primarily as a solvent and a chemical intermediate. Its mechanism of action involves its ability to dissolve various substances and participate in chemical reactions to form other compounds .

5-methyl-2-propan-2-ylphenol

Thymol exerts its effects through multiple mechanisms:

Antimicrobial Action: Thymol disrupts the cell membranes of microbes, leading to cell lysis and death.

Anti-inflammatory: It inhibits the production of inflammatory mediators, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Methoxymethane: Diethyl ether, tetrahydrofuran.

5-methyl-2-propan-2-ylphenol: Carvacrol, eugenol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.